molecular formula C19H22N2O3 B267552 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide

2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide

Cat. No. B267552
M. Wt: 326.4 g/mol
InChI Key: VVYXSXIAEJUPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide, also known as MPAPP, is a synthetic compound that has been widely used in scientific research. MPAPP is a member of the amide class of compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide is not fully understood. However, it is believed that 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide works by inhibiting the activity of certain enzymes and receptors in the body. For example, 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide has also been found to inhibit the activity of the epidermal growth factor receptor (EGFR), a receptor that is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide has been found to have a variety of biochemical and physiological effects. For example, 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide has also been found to inhibit the growth and proliferation of cancer cells. In addition, 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide has been found to have neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide in lab experiments is its specificity. 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide has been found to selectively inhibit the activity of certain enzymes and receptors, making it a useful tool for studying their functions. Another advantage is its stability. 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide is a stable compound that can be easily synthesized and stored. However, one limitation of using 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide in lab experiments is its potential toxicity. 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide. One direction is the development of new analogs of 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide with improved potency and selectivity. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide in vivo, which may provide insights into its potential clinical applications. In addition, the study of the molecular mechanisms underlying the effects of 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide may lead to the identification of new therapeutic targets for the treatment of pain, inflammation, cancer, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenol to form 2-methyl-N-(4-hydroxyphenyl)propanamide. The final step involves the reaction of 2-methyl-N-(4-hydroxyphenyl)propanamide with 2-phenoxypropanoic acid to form 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide.

Scientific Research Applications

2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide has been used in a variety of scientific research applications, including the study of pain and inflammation, cancer, and neurodegenerative diseases. 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. In addition, 2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

Product Name

2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-methyl-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide

InChI

InChI=1S/C19H22N2O3/c1-13(2)18(22)20-15-9-11-16(12-10-15)21-19(23)14(3)24-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,20,22)(H,21,23)

InChI Key

VVYXSXIAEJUPJR-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.